3,5-Di(hydroxymethyl)phenol

Übersicht

Beschreibung

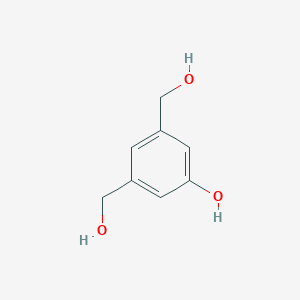

3,5-Di(hydroxymethyl)phenol is a chemical compound with the molecular formula C8H10O3 . It has an average mass of 154.163 Da and a monoisotopic mass of 154.062988 Da . It is a key organic compound widely used in the synthesis of various biologically active products, polymer chemistry, and peptide chemistry .

Synthesis Analysis

The synthesis of 3,5-Di(hydroxymethyl)phenol can be achieved through various methods. One method involves the kinetics of phenol-formaldehyde prepolymers catalyzed by sodium hydroxide at various temperatures . Another method involves the direct bromination of (hydroxymethyl)phenols via reaction with 2,4,6-trichloro[1,3,5]triazine in N,N-dimethylformamide at room temperature .Molecular Structure Analysis

The molecular structure of 3,5-Di(hydroxymethyl)phenol consists of 8 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . It has a density of 1.3±0.1 g/cm3, a boiling point of 399.6±32.0 °C at 760 mmHg, and a flash point of 208.1±19.7 °C .Chemical Reactions Analysis

3,5-Di(hydroxymethyl)phenol is involved in several chemical reactions. For instance, it is used in the synthesis of phenol-formaldehyde resins, where different hydroxymethyl phenols are formed . It also undergoes bromination reactions .Physical And Chemical Properties Analysis

3,5-Di(hydroxymethyl)phenol has a density of 1.3±0.1 g/cm3, a boiling point of 399.6±32.0 °C at 760 mmHg, and a flash point of 208.1±19.7 °C . It has 3 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Acid-Base Volumetric Titration Indicator

3,5-Di(hydroxymethyl)phenol derivatives have been synthesized and applied as indicators for acid-base volumetric titration . These compounds show a moderate-to-sharp color transition near the neutralization point, making them potentially useful for acid-base titrations in a narrow range .

Anticancer Drug Delivery Systems

These compounds have also been evaluated as a foundation for anticancer drug delivery systems . The effect of polyphenols on human cancer cells is often protective and induces a reduction in the number of tumors or rate of growth .

Antioxidants

Polyphenols, including 3,5-Di(hydroxymethyl)phenol, are naturally occurring compounds found largely in fruits, vegetables, cereals, and beverages . There is much interest in the potential health benefits of dietary plant polyphenols as antioxidants .

Kinetics of Phenol-Formaldehyde Prepolymers

The kinetics of phenol-formaldehyde prepolymers catalyzed by sodium hydroxide at various temperatures has been studied . This research could have implications for the production and application of phenolic resins.

Synthesis of Triphenylmethanol Derivatives

3,5-Di(hydroxymethyl)phenol has been used in the synthesis of triphenylmethanol derivatives . These derivatives have potential applications in various fields, including medicinal chemistry and materials science .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized from compounds like 3,5-Di(hydroxymethyl)phenol, have shown diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Wirkmechanismus

Biochemical Pathways

Phenolic compounds, including 3,5-Di(hydroxymethyl)phenol, are involved in various biochemical pathways. They are synthesized via the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . The affected pathways and their downstream effects can vary widely depending on the specific phenolic compound and its targets.

Pharmacokinetics

They undergo extensive metabolism, primarily in the liver, and are excreted in the urine .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Di(hydroxymethyl)phenol. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity .

Safety and Hazards

In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

3,5-Di(hydroxymethyl)phenol is widely used for the synthesis of complex nuclearity clusters and has clinical relevance in the treatment of allergies . It is also used in the synthesis of various biologically active products, polymer chemistry, and peptide chemistry . Therefore, future research and development could focus on exploring its potential applications in these areas.

Eigenschaften

IUPAC Name |

3,5-bis(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,9-11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFWPXJYAIJZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364030 | |

| Record name | 3,5-Di(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Di(hydroxymethyl)phenol | |

CAS RN |

153707-56-3 | |

| Record name | 3,5-Di(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

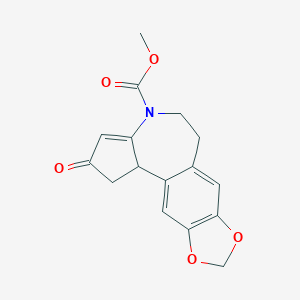

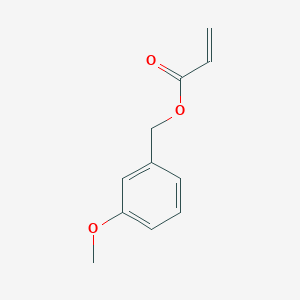

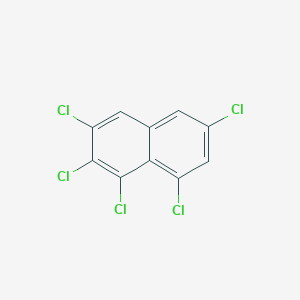

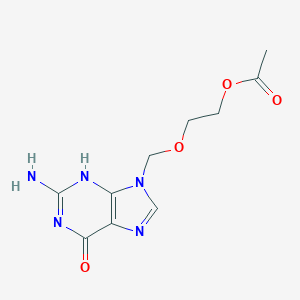

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

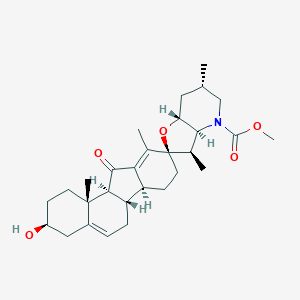

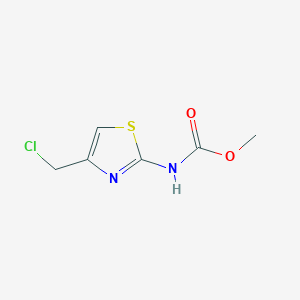

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

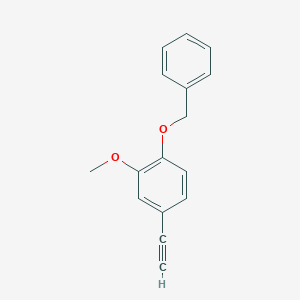

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine](/img/structure/B119156.png)